This compound falls under the category of amino acids and derivatives, specifically classified as an amide due to the presence of a carbonyl group (C=O) bonded to a nitrogen atom. Its molecular formula is C11H21N3O, with a molecular weight of 211.30 g/mol. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating its chiral centers.
The synthesis of (S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves multiple steps:
In industrial settings, automated reactors may be employed to facilitate large-scale synthesis, optimizing reaction conditions for efficiency.
The molecular structure of (S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can be analyzed through various parameters:
The compound features two chiral centers, contributing to its stereochemical complexity. The cyclopropyl group introduces strain and unique reactivity patterns, while the pyrrolidine ring enhances its biological interactions.
(S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound's structure for various applications.
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets within biological systems:
These mechanisms suggest potential therapeutic applications in drug development.
The physical and chemical properties of (S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide include:
Property | Value |
---|---|
Molecular Formula | C11H21N3O |
Molecular Weight | 211.30 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in polar solvents |
These properties are critical for understanding the compound's behavior in various environments and its suitability for different applications.
(S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide has diverse applications in scientific research:
The compound's unique structure makes it a valuable subject for ongoing research in medicinal chemistry and related fields.
The synthesis of this target compound relies on sequential acylation and amidation steps to construct its chiral amide core. A representative route begins with the preparation of (S)-1-methylpyrrolidine-2-carbaldehyde, which undergoes reductive amination with cyclopropylamine using sodium borohydride (NaBH₄) in methanol at 0–5°C. This yields the secondary amine intermediate, (S)-N-cyclopropyl-1-(1-methylpyrrolidin-2-yl)methanamine, with >95% regioselectivity [4] [7].
The pivotal amidation step couples this intermediate with N-Boc-(S)-alanine under carbodiimide-mediated conditions. Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate amide bond formation at 25°C, preserving stereochemical integrity. Final acidic deprotection (trifluoroacetic acid, DCM) liberates the primary amine, yielding the target compound. Alternative coupling agents like HATU increase efficiency but raise production costs [4] [8].
Table 1: Coupling Agent Efficacy for Amidation Step
Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
EDCl/HOBt | DCM | 25 | 12 | 78 |
HATU | DMF | 0 → 25 | 4 | 92 |
DCC | THF | 25 | 18 | 65 |
Stereogenic centers in the cyclopropyl and pyrrolidinyl groups require enantioselective synthesis. The (S)-1-methylpyrrolidine precursor is synthesized via asymmetric hydrogenation of 1-methyl-3,4-dehydropyrrolidine using Adams’ catalyst (PtO₂) under 50 psi H₂ in ethanol. Chiral induction is achieved with (R,R)-tartaric acid, affording the (S)-enantiomer with 98% ee [7].
Cyclopropylamine is derived from 1,2-dibromopropane via Gabriel synthesis, with resolution using L-di-p-toluoyltartaric acid to isolate the (R)-enantiomer when needed for diastereomeric analogs. For the target compound, racemic cyclopropylamine is tolerated since stereochemistry resides solely in the pyrrolidine and alanine moieties [4] [6]. Notably, diastereomerically pure forms of the target compound (e.g., (S,S) vs. (S,R)) exhibit distinct biological activities, necessitating rigorous chiral control. In situ FTIR monitoring confirms complete conversion of intermediates to minimize epimerization [2] [4].
Scalable synthesis demands optimization of temperature, solvent, and catalysis. Reductive amination benefits from tetrahydrofuran (THF) as a solvent, enabling higher substrate concentrations (2.5 M) than methanol while suppressing imine byproducts. Catalytic hydrogenation (5% Pt/C, 30 psi H₂) replaces stoichiometric NaBH₄, reducing metal waste and enabling catalyst recycling [7].
Amidation is accelerated under microwave irradiation (100 W, 80°C), slashing reaction times from 12 hours to 45 minutes with maintained yield (90%) and enantiopurity. Continuous-flow reactors further enhance throughput, achieving space-time yields of 500 g·L⁻¹·h⁻¹ for the final coupling step [4] [6]. Solvent recovery systems (>95% THF and DCM reclaimed) and aqueous workup protocols minimize environmental impact.
Table 2: Hydrogenation Optimization for Pyrrolidine Synthesis
Catalyst | Pressure (psi) | Temperature (°C) | Chiral Modifier | ee (%) | Turnover Number |
---|---|---|---|---|---|
PtO₂ | 50 | 25 | (R,R)-Tartaric acid | 98 | 150 |
5% Pt/C | 30 | 50 | None | 0 | 220 |
Rh/C | 100 | 80 | (S)-BINAP | 95 | 300 |
Final product purification presents challenges due to polar byproducts and stereoisomers. Industrial-scale processes favor crystallization: the crude hydrochloride salt is dissolved in hot ethanol/water (9:1), cooled to 4°C, and seeded with enantiopure crystals. This affords 99.5% chiral purity with a single recrystallization yield of 85% [7].
Chromatographic methods (e.g., reverse-phase C18 silica, 15% MeOH/ammonium bicarbonate buffer) resolve diastereomers but are cost-prohibitive for batches >1 kg. Simulated moving bed (SMB) chromatography offers a compromise, enabling continuous separation with 40% lower solvent consumption than batch methods [4]. Residual solvent analysis via GC-MS confirms <50 ppm DMF or THF in crystallized products, meeting ICH Q3C guidelines.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3